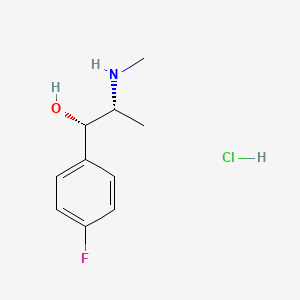
3,4-MDMA-d3 (hydrochloride)
説明
3,4-MDMA-d3 (hydrochloride) is a stable-labeled internal standard used for quantifying d,l-MDMA.hydrochloride . It is a synthetic, psychoactive drug with a similar chemical structure to methamphetamine and mescaline . It acts as both a stimulant and psychedelic, producing an energizing effect, distortions in time and perception, and enhanced enjoyment from tactile experiences . It is also known as ‘ecstasy,’ a euphoric entactogen that is illegal in most countries .
Synthesis Analysis
The synthesis of MDMA involves a four-step process beginning with a noncontrolled starting material .Molecular Structure Analysis
The molecular formula of 3,4-MDMA-d3 (hydrochloride) is C11H16ClNO2 . It has a molecular weight of 232.72 g/mol . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride .Chemical Reactions Analysis
MDMA is synthesized in a four-stage process . The third stage involves reductive amination to MDMA·HCl .Physical And Chemical Properties Analysis
3,4-MDMA-d3 (hydrochloride) has a molecular weight of 232.72 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 232.1057867 g/mol, and the monoisotopic mass is also 232.1057867 g/mol . The topological polar surface area is 30.5 Ų .科学的研究の応用
Internal Standard for Quantitative Analysis
3,4-MDMA-d3 (hydrochloride): is primarily used as an internal standard for the quantification of 3,4-MDMA by gas chromatography or liquid chromatography-mass spectrometry . This application is crucial in forensic toxicology to accurately measure the presence and concentration of 3,4-MDMA in biological samples.
Pharmacokinetic Research
The deuterated form of MDMA allows researchers to study the pharmacokinetics of MDMA without interference from the drug itself. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of MDMA in the body .
Pharmacodynamics Study
Researchers utilize 3,4-MDMA-d3 (hydrochloride) to investigate the pharmacodynamics of MDMA. This includes studying the drug’s biological effects, particularly its high affinity for serotonin and adrenergic receptors, and its inhibition of monoamine transporters .
Toxicology and Safety Profiling
The compound aids in toxicological studies to determine the safety profile and mechanisms of toxicity of MDMA. This is essential for evaluating the potential detrimental effects of the drug in clinical and forensic investigations .
Drug Abuse and Prevalence Analysis
3,4-MDMA-d3 (hydrochloride): can be used to monitor patterns of abuse and prevalence of MDMA. It helps in identifying the presence of MDMA in seized products and in the biological samples of users, contributing to public health surveillance .
Chemical and Physical Property Analysis
The substance is valuable for studying the chemical and physical properties of MDMA. Researchers can explore its solubility, stability, and reactivity under various conditions, which is important for the development of detection methods .
Safety And Hazards
将来の方向性
MDMA is increasingly used in clinical research . The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval . MDMA therapy for PTSD is now entering the final Phase 3 stage of drug development, with a target set for licensing by the FDA and EMA in 2021 .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-MDMA-d3 (hydrochloride) | |
CAS RN |
1219794-60-1 | |
| Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)
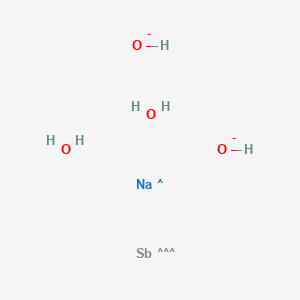

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)
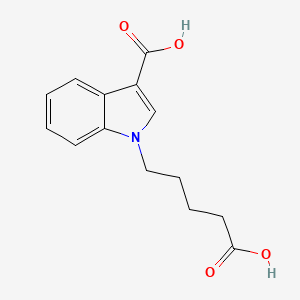
![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)

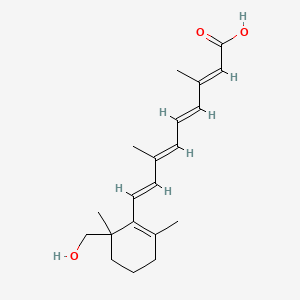
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/no-structure.png)
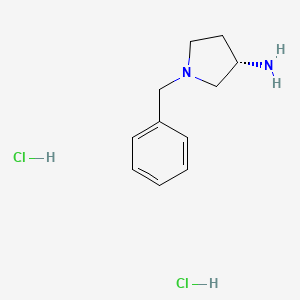
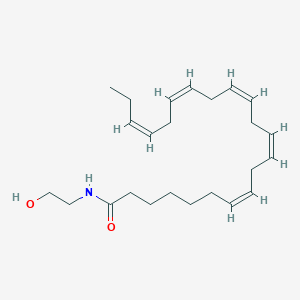
![5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B593008.png)
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
